molecular formula C20H22N2O4 B1624122 Nomifensine maleate CAS No. 24524-90-1

Nomifensine maleate

Cat. No. B1624122
CAS RN: 24524-90-1
M. Wt: 354.4 g/mol
InChI Key: GEOCVSMCLVIOEV-BTJKTKAUSA-N
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Description

An isoquinoline derivative that prevents dopamine reuptake into synaptosomes. The maleate was formerly used in the treatment of depression. It was withdrawn worldwide in 1986 due to the risk of acute hemolytic anemia with intravascular hemolysis resulting from its use. In some cases, renal failure also developed. (From Martindale, The Extra Pharmacopoeia, 30th ed, p266)

Scientific Research Applications

Bioactivation Pathways and Toxicophores

Nomifensine maleate, an antidepressant, has been studied for its potential bioactivation pathways. Research indicates that it undergoes bioactivation in human and animal hepatocytes and liver microsomes, leading to the formation of glutathione (GSH) conjugates. These GSH adducts are formed primarily through aniline and arene oxidation. This bioactivation is significant in understanding the potentially reactive metabolites and toxicophores of nomifensine, which may contribute to its toxicity (Yu et al., 2010).

Influence on Monoaminergic Neurons

Nomifensine has been shown to potently inhibit the reuptake of norepinephrine and dopamine, affecting the firing of monoaminergic neurons. Studies on male Sprague-Dawley rats demonstrate that nomifensine directly acts upon dopamine and norepinephrine neurons. This inhibition is significant for understanding its antidepressant mechanism of action and its potential use in treating depression (Katz et al., 2010).

Effects on Neurotransmitter Concentrations

Chronic treatment with nomifensine has been observed to alter extracellular concentrations of dopamine and acetylcholine in different brain areas in rats. The treatment increases dopamine concentration in the striatum and nucleus accumbens, while acetylcholine concentrations increase in the striatum. These findings contribute to understanding the effects of dopamine uptake inhibition on neurotransmitter dynamics in the brain (Hernandez et al., 2008).

Pharmacological and Therapeutic Efficacy

Nomifensine's pharmacological properties and therapeutic efficacy in depressive illness have been reviewed. It is distinct from other antidepressants in its strong inhibition of dopamine and noradrenaline reuptake and weak inhibition of serotonin uptake. Its efficacy in depressive illness is comparable to other antidepressants, with fewer side effects. Understanding these properties is essential for considering nomifensine as a potential therapeutic option (Brogden et al., 2012).

Metabolic Pathways and Toxicity

Studies have shown that nomifensine is metabolized into various hydroxylated metabolites and a dihydroisoquinolinium ion metabolite. This metabolic transformation is essential in understanding the mechanisms behind nomifensine's adverse reactions, such as hemolytic anemia and hepatotoxicity (Obach & Dalvie, 2006).

Amplification of Dopamine Signals

Nomifensine has been found to amplify dopamine signals in the ventral striatum of rats. This effect emphasizes the dopaminergic origin of these signals and contributes to understanding the heterogeneity of dopamine transients in the brain (Robinson & Wightman, 2004).

properties

CAS RN

24524-90-1

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

(Z)-4-hydroxy-4-oxobut-2-enoate;2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium-8-amine

InChI

InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

GEOCVSMCLVIOEV-BTJKTKAUSA-N

Isomeric SMILES

C[NH+]1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=C\C(=O)[O-])\C(=O)O

SMILES

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Canonical SMILES

C[NH+]1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)[O-])C(=O)O

Other CAS RN

32795-47-4
24524-90-1

Pictograms

Irritant

Related CAS

24526-64-5 (Parent)

synonyms

Hoe 984
Hoe-984
Hoe984
Linamiphen
Maleate, Nomifensine
Merital
Nomifensin
Nomifensine
Nomifensine Maleate
Nomifensine Maleate (1:1)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nomifensine maleate
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Nomifensine maleate
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Nomifensine maleate
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Nomifensine maleate
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Nomifensine maleate

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